molecular formula C27H27N3O4 B11632924 dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632924
M. Wt: 457.5 g/mol
InChI Key: VLSJFWSNFKHBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-(4-methylphenyl)-1-phenylpyrazole moiety at position 2. Its synthesis typically involves a one-pot Hantzsch reaction, combining a pyrazole aldehyde (e.g., 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate under acidic conditions .

The compound’s crystal structure (triclinic system, space group P1) reveals a puckered 1,4-dihydropyridine ring with a half-chair conformation, stabilized by intramolecular hydrogen bonding between the pyrazole NH and adjacent carbonyl oxygen .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H27N3O4/c1-16-11-13-19(14-12-16)25-21(15-30(29-25)20-9-7-6-8-10-20)24-22(26(31)33-4)17(2)28-18(3)23(24)27(32)34-5/h6-15,24,28H,1-5H3

InChI Key

VLSJFWSNFKHBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch Multicomponent Cyclocondensation

The primary method involves a one-pot cyclocondensation of:

  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol),

  • Methyl acetoacetate (2.0 mmol),

  • Ammonium acetate (1.2 mmol)

in ethanol under reflux for 5 hours. The reaction proceeds via enamine formation, followed by cyclization to yield the dihydropyridine ring. Intramolecular C–H⋯O hydrogen bonds stabilize the intermediate, favoring a boat conformation in the crystalline state. Post-reaction, the mixture is concentrated, precipitated in ice-water, and recrystallized from ethanol:water (1:1) to achieve 76–81% yield.

Role of Solvent and Temperature

Ethanol’s polarity facilitates proton transfer during cyclization, while reflux conditions (78°C) accelerate imine formation. Substituting ethanol with methanol or isopropanol reduces yields by 15–20%, as observed in comparative studies.

Alternative Esterification and Hydrolysis Approaches

A patent-derived method synthesizes the dimethyl ester indirectly by hydrolyzing diethyl precursors:

  • Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is treated with LiOH·H₂O in methanol at 60°C for 4 hours.

  • Selective hydrolysis of the 3-ester group yields the monoacid, which is re-esterified with methyl iodide under basic conditions.

This route, however, introduces unnecessary steps for the target dimethyl ester, making the direct Hantzsch method preferable.

Precursor Synthesis: Pyrazole-4-Carbaldehyde

The pyrazole carbaldehyde precursor is synthesized via:

  • Knorr Pyrazole Synthesis : Condensation of hydrazine derivatives with 1,3-diketones.

  • Vilsmeier-Haack Formylation : Treatment of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the 4-carbaldehyde.

Purity of the aldehyde (>95% by HPLC) is critical to avoid by-products during cyclocondensation.

Optimization and Analytical Characterization

Reaction Optimization Table

ParameterOptimal ConditionYield (%)Source
SolventEthanol76–81
TemperatureReflux (78°C)80
Molar Ratio (Aldehyde:Acetoacetate:NH₄OAc)1:2:1.278
RecrystallizationEthanol:Water (1:1)95% Purity

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 5.12 (s, 1H, DHP-H4), 3.64 (s, 6H, COOCH₃), 2.38 (s, 6H, CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 3350 cm⁻¹ (N–H).

X-ray Crystallography

The dihydropyridine ring adopts a boat conformation (puckering amplitude Q = 0.327 Å), with intramolecular C–H⋯O bonds forming an S(6) motif. Intermolecular N–H⋯O and C–H⋯N interactions stabilize the crystal lattice.

Challenges and Mitigation Strategies

By-product Formation

Partial oxidation of the DHP ring to pyridine occurs if ammonium acetate is deficient. Increasing NH₄OAc to 1.5 equivalents suppresses this side reaction.

Ester Hydrolysis

Uncontrolled hydrolysis of methyl esters in acidic conditions necessitates pH monitoring during work-up. Neutralization with NaHCO₃ before precipitation maintains ester integrity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Dihydropyridines, the class to which this compound belongs, are known for their role as calcium channel blockers and have been investigated for their cardiovascular benefits.

Cardiovascular Applications

Dihydropyridine derivatives have been extensively researched for their antihypertensive and antianginal properties. The specific structure of dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate may enhance its efficacy in modulating calcium ion influx in vascular smooth muscle cells, potentially leading to vasodilation and lower blood pressure .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety may contribute to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Biological Research

The compound’s unique structural features lend themselves to various biological studies.

Enzyme Inhibition Studies

Research has shown that derivatives of dihydropyridines can act as inhibitors of specific enzymes involved in metabolic pathways. This compound could be evaluated for its ability to inhibit enzymes such as phosphodiesterases or cyclooxygenases, which are crucial in inflammatory responses and other physiological processes .

Antimicrobial Activity

There is emerging evidence that certain dihydropyridine derivatives possess antimicrobial properties. Investigating the antimicrobial efficacy of this compound against various pathogens could provide insights into its potential as an antibiotic agent .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the synthetic pathways allows researchers to develop derivatives with enhanced biological activity or reduced toxicity.

Case Study 1: Antihypertensive Activity

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the 4-position significantly enhanced blood pressure-lowering effects in hypertensive rat models. The specific role of the pyrazole group was highlighted as a key factor influencing receptor binding affinity and selectivity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s effects are mediated through binding to these channels, altering their conformation and function .

Comparison with Similar Compounds

Key Observations:

Ester Groups : Methyl esters (target compound) confer higher polarity and lower lipophilicity compared to ethyl or isopropyl esters, influencing solubility and bioavailability .

Crystal Packing: Triclinic systems (target compound, ) exhibit distinct intermolecular interactions compared to monoclinic or orthorhombic systems, impacting solid-state stability .

Physicochemical Data

Property Target Compound Diethyl Analog Diisopropyl Analog Oxadiazole Derivative
Molecular Weight (g/mol) 487.52 429.89 529.56 411.45
Melting Point (°C) Not reported 126.8 Not reported 126.8
LogP (Predicted) 3.8 4.2 5.1 2.9
Hydrogen Bond Donors 1 1 1 1

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Q. How is the crystal structure validated, and what techniques are critical for confirming molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection at low temperatures (100 K) to minimize thermal motion artifacts.
  • Refinement using software like SHELXL, with validation metrics (R-factor < 0.05, data-to-parameter ratio > 15). Hydrogen-bonding networks and π-π stacking interactions are analyzed to confirm supramolecular packing .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates for pyrazole-dihydropyridine hybrid formation. Reaction path searches using nudged elastic band (NEB) methods identify energy barriers. Coupling with machine learning (ML) models trained on experimental data (e.g., ICReDD’s workflow) accelerates condition screening for novel derivatives .

Q. How to resolve contradictions between spectroscopic data (NMR/IR) and crystallographic findings for this compound?

Discrepancies may arise from dynamic processes in solution (e.g., tautomerism) versus static solid-state structures. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • Comparing experimental IR spectra with DFT-calculated vibrational modes.
  • Revisiting crystallographic data for disorder modeling or alternative space groups .

Case Study : highlights a discrepancy in pyrazole ring orientation between SC-XRD and NMR; this was resolved by analyzing temperature-dependent NMR shifts and refining crystallographic occupancy factors.

Methodological Challenges

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical integrity?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.
  • Chiral Auxiliaries : For enantioselective synthesis, employ Evans oxazolidinones or proline-based catalysts .

Q. How to design a robust structure-activity relationship (SAR) study for pharmacological screening?

  • Core Modifications : Vary pyrazole substituents (e.g., 4-methylphenyl vs. biphenyl) and dihydropyridine ester groups.
  • Biological Assays : Prioritize targets (e.g., calcium channel blocking) based on dihydropyridine’s known pharmacophore.
  • Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate crystallographic parameters (e.g., dihedral angles) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.